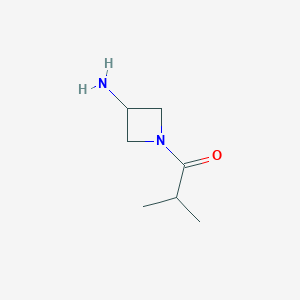

1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-5(2)7(10)9-3-6(8)4-9/h5-6H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWMAFUPXSFJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Azetidine Core

Starting from 2-Methyl Substituted Homoallylamines : The synthesis begins with the preparation of 2-methyl substituted homoallylamines, which serve as precursors for azetidine ring formation. These intermediates can be obtained via reductive amination or amine alkylation reactions.

Iodocyclisation of 2-Methyl Homoallylamines : The key cyclization step involves iodocyclisation, where iodine sources induce intramolecular cyclization to form the azetidine ring. This method has been successfully applied to 2-methyl substituted homoallylamines, yielding azetidines in moderate to high yields.

Cyclisation Conditions : Typical conditions involve the use of iodine or N-iodosuccinimide (NIS) in solvents such as dichloromethane at controlled temperatures, often with a base to facilitate cyclization. The reaction proceeds with regio- and stereoselectivity, favoring the formation of the azetidine ring over competing pathways.

Introduction of the Amino Group at Position 3

Deprotection or Functional Group Transformation : If the amino group is initially protected (e.g., as a Boc-protected amine), acidic conditions can be used to remove the protecting group and reveal the free amine.

Direct Amination : Alternatively, nucleophilic substitution or reductive amination on azetidine intermediates can introduce the amino group at the 3-position.

Attachment of the 2-Methylpropan-1-one Moiety

Acylation of the Azetidine Nitrogen : The 2-methylpropan-1-one group (a ketone) can be introduced by acylation of the azetidine nitrogen using 2-methylpropanoyl chloride or anhydride under basic conditions.

Oxidation-Reduction Pathways : Starting from appropriate alcohol precursors, oxidation to ketones or reduction of intermediates can be employed to achieve the desired ketone functionality.

Summary of Preparation Steps and Yields

| Step | Reaction Type | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Preparation of 2-methyl homoallylamine | Reductive amination/alkylation | Standard amine alkylation conditions | 70-90 | Starting material for cyclization |

| Iodocyclisation to form azetidine ring | Intramolecular cyclization | Iodine or NIS, DCM, base, r.t. | 50-85 | Regio- and stereoselective |

| Amino group introduction | Deprotection or substitution | Acidic cleavage or nucleophilic substitution | 80-95 | Boc deprotection common for amine release |

| Acylation with 2-methylpropanoyl chloride | Acylation | Base (e.g., triethylamine), DCM | 60-90 | Forms ketone functionality on nitrogen |

Research Findings and Mechanistic Insights

The iodocyclisation method is favored for its mild conditions and high selectivity, especially for substituted homoallylamines bearing methyl groups, which are sterically compatible with ring closure.

The nucleophilicity of the amine plays a critical role in cyclization efficiency; stronger nucleophiles yield better results, while amine salts or less nucleophilic amines reduce yields.

The stereochemistry of the azetidine ring is controlled by the substituents on the homoallylamine precursor, with bulky groups favoring cis ring closure due to steric repulsion in the transition state.

The Baldwin rules for ring closure apply, favoring 4-exo-tet cyclization pathways for azetidine formation.

Structural characterization by NMR, mass spectrometry, and X-ray crystallography confirms the formation and stereochemistry of azetidine derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strain and electronic properties can influence binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Azetidine-Containing Analogues

Key Observations :

Phenyl-Substituted Analogues

Key Observations :

Solubility and Stability

- The target compound’s aminoazetidine core likely confers higher water solubility compared to phenyl analogues, though exact data are unavailable. Its hydrochloride salt analogue () confirms improved solubility in polar solvents .

- Phenyl-substituted ketones (e.g., 1-(4-methoxyphenyl)-2-methylpropan-1-one) are typically lipophilic, making them suitable for organic synthesis but less ideal for aqueous biological systems .

Biological Activity

Overview

1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one is a nitrogen-containing heterocyclic compound characterized by its azetidine ring structure and an amine group. Its molecular formula is C₇H₁₄N₂O, indicating a distinct arrangement of atoms that contributes to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research.

The azetidine ring imparts significant ring strain, influencing the compound's reactivity and interactions with biological targets. The synthesis of this compound typically involves cyclization reactions under controlled conditions, followed by functionalization to introduce the desired substituents. Common synthetic routes include:

- Cyclization of precursors : Using basic or acidic conditions to form the azetidine ring.

- Functionalization : Modifying the ring or side chains to enhance biological activity or selectivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can influence receptor signaling pathways, potentially altering physiological responses.

Biological Activity

Emerging studies suggest that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Preliminary studies indicate potential in modulating inflammatory responses.

- Cytotoxicity : Research suggests that this compound may exhibit cytotoxic effects on certain cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Modulates cytokine production | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

Several case studies have explored the biological activity of this compound and related compounds:

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.

- Reference:

- Cytotoxic Effects on Cancer Cells :

- Inflammatory Response Modulation :

Comparison with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Aminoazetidine | Azetidine ring with amino substituent | Lacks additional methyl group |

| 2-Methylpropanamide | Amide derivative of 2-methylpropane | Lacks azetidine structure |

| N-Methylpyrrolidine | Five-membered ring containing nitrogen | Different ring size and properties |

The unique combination of the azetidine ring and methyl ketone functionality in this compound may confer distinct biological activities not present in other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a general procedure involves refluxing a precursor ketone (e.g., 2-methylpropan-1-one derivatives) with 3-aminoazetidine in a polar aprotic solvent like DMF, using triethylamine as a base to facilitate deprotonation. Reaction optimization may require temperature control (e.g., 80–100°C) and inert atmosphere conditions to prevent oxidation of the aminoazetidine moiety. Post-synthesis purification often employs flash chromatography (e.g., 3–5% EtOAc/hexanes) or recrystallization from ethyl acetate .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Structural validation relies on multi-spectroscopic techniques:

- 13C NMR : Peaks at δ ~207 ppm (carbonyl carbon) and δ ~48 ppm (azetidine N-CH2) confirm the ketone and azetidine groups.

- HRMS : Exact mass analysis (e.g., ESI-TOF) verifies the molecular ion [M+H]+ with <2 ppm deviation from theoretical values.

- IR Spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) provide additional confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.

- Storage : In airtight containers under nitrogen, away from heat/ignition sources.

- Disposal : Neutralization with dilute acetic acid followed by incineration in compliance with hazardous waste regulations .

Advanced Research Questions

Q. What experimental challenges arise during the synthesis of this compound, and how are they mitigated?

- Methodological Answer : Common issues include:

- Azetidine Ring Instability : The 3-aminoazetidine group is prone to ring-opening under acidic conditions. Mitigation involves pH control (neutral to slightly basic) and avoiding protic solvents.

- Byproduct Formation : Competing reactions (e.g., over-alkylation) are minimized by stoichiometric control of reagents and slow addition of reactants.

- Purification Difficulties : High-resolution flash chromatography with gradient elution (e.g., 5–20% EtOAc/hexanes) separates the product from polar byproducts .

Q. How can computational chemistry (e.g., DFT) aid in understanding the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) studies predict:

- Electrophilic Sites : Partial charges on the carbonyl carbon and azetidine nitrogen guide derivatization strategies.

- Tautomerism : Stability of enol vs. keto forms in solution, validated via NMR solvent titration (e.g., DMSO-d6 vs. CDCl3).

- Reaction Pathways : Energy barriers for nucleophilic attacks on the ketone group, optimizing catalyst selection (e.g., Lewis acids like ZnCl2) .

Q. What methodologies are employed to evaluate the compound's potential bioactivity in pharmacological research?

- Methodological Answer : Standard assays include:

- In Vitro Screening : Antibacterial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains.

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., FRET).

- SAR Analysis : Modifying the azetidine or ketone moieties and comparing bioactivity trends to establish structure-activity relationships .

Q. How should researchers address contradictions in spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR or MS data often stem from:

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl3 vs. DMSO-d6).

- Tautomeric Equilibria : Dynamic NMR experiments at variable temperatures resolve tautomer contributions.

- Impurity Interference : High-purity samples (≥95% by HPLC) and orthogonal techniques (e.g., 2D NMR) validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.